molecular formula C11H6BrN B1521946 7-Bromo-2-naphthonitrile CAS No. 885227-79-2

7-Bromo-2-naphthonitrile

Cat. No.: B1521946
CAS No.: 885227-79-2
M. Wt: 232.08 g/mol
InChI Key: ZFAPXUUMFUYDDB-UHFFFAOYSA-N
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Description

7-Bromo-2-naphthonitrile is a useful research compound. Its molecular formula is C11H6BrN and its molecular weight is 232.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-bromonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAPXUUMFUYDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659311
Record name 7-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885227-79-2
Record name 7-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,7-dibromonaphthalene (189) (20.0 g, 0.07 mol) in 1-methyl-2-pyrrolidinone (60 mL) was purged with N2 for 10 min. CUCN (7.52 g, 0.09 mol) and pyridine (0.5 mL) were added and the mixture was heated at 180° C. under N2 for 1.5 h. After cooling to 80° C., FeCl3 (40 g), water (200 mL) and conc. HCl (50 mL) were added and the mixture was stirred for 1 h at 80° C. The mixture was cooled, brine was added, and the mixture was extracted with CH2Cl2 (×3). The organic extracts were washed with aqueous HCl (2N, x2), water, 10% aqueous NaOH, brine, and dried. Chromatography eluting with CH2Cl2/petroleum ether (1:1, then 4:1) gave 7-bromo-2-naphthonitrile (190) (6.40 g, 39%) as a cream powder. A sample was recrystallised (petroleum ether) to give colorless needles: mp 126-128° C.; 1H NMR (CDCl3) δ 8.13 (s, 1H), 8.06 (d, J=1.5 Hz, 1H), 7.89 (d, J=8.5 Hz, 1H), 7.76 (d, J=8.8 Hz, 1H), 7.71 (dd, J=8.8, 1.9 Hz, 1H), 7.62 (dd, J=8.4, 1.5 Hz, 1H; 13C NMR δ 133.2, 133.0, 132.4, 130.6, 130.3, 129.6, 129.2, 126.8, 121.9, 118.7, 110.6. Anal. (C11H6BrN) C, H, N, Br.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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